5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazole ring, an oxadiazole ring, and a phenyl ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole and oxadiazole rings. This could potentially be achieved through click chemistry or other cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and oxadiazole rings, as well as the phenyl ring. These rings would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the triazole ring might undergo reactions with electrophiles, while the oxadiazole ring might be involved in nucleophilic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and methoxy groups might increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like fungus Candida albicans. Additionally, some derivatives showed potent activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, highlighting their potential as therapeutic agents in oncology (Al-Wahaibi et al., 2021).
Synthesis and Structural Characterization
The synthesis and structural characterization of 1,2,4-triazole and 1,3,4-oxadiazole derivatives have been explored, providing insights into their chemical properties and potential applications in developing new materials or pharmaceutical compounds. For example, isoxstructural analysis of 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles sheds light on their molecular structures, crucial for understanding their interaction mechanisms and functionality in various applications (Kariuki et al., 2021).
Luminescent Properties
The luminescent properties of oxadiazole derivatives have been studied, revealing their potential use in optical materials and devices. The investigation into the spectral luminescent properties of 2-Aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles showed high quantum yield luminescence in both polar and nonpolar solvents. This characteristic suggests their suitability for applications in organic light-emitting diodes (OLEDs) and other photoluminescent devices (Mikhailov et al., 2018).
Antibacterial Activity and Action Mechanism
Research on 1,3,4-oxadiazole thioether derivatives has uncovered their significant antibacterial activities against Xanthomonas oryzae pv. oryzae, a pathogen affecting rice plants. This study not only highlights the compounds' potential in agricultural applications to combat plant diseases but also provides insights into their mode of action at the molecular level, offering a basis for further exploration and development of new antibacterial agents (Song et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-11-17(19-21-18(23-28-19)12-7-5-4-6-8-12)22-24-25(11)14-9-13(20)15(26-2)10-16(14)27-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTHZGLAUCTTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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